1-Methyl-2-pyrrolidin-2-ylbenzimidazole
Description
1-Methyl-2-pyrrolidin-2-ylbenzimidazole is a compound that belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The pyrrolidinyl group attached to the benzimidazole core indicates the presence of a five-membered nitrogen-containing ring, which can impart unique chemical and biological properties to the molecule.
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by the introduction of substituents. For instance, the synthesis of pyrrolidino[2',3':3,4]pyrrolidino[1,2-a]benzimidazoles was achieved using a microwave-assisted intramolecular cycloaddition of azomethine ylides, which is a key transformation in the preparation of these compounds . Another related synthesis involves the reaction between tosylmethyl isocyanide and dialkyl acetylenedicarboxylates catalyzed by 1-methylimidazole to produce functionalized pyrroles . These methods highlight the versatility of benzimidazole chemistry and the potential for creating a wide array of derivatives, including 1-Methyl-2-pyrrolidin-2-ylbenzimidazole.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole core, which can be further modified with various substituents. The structure-activity relationships of benzimidazole and imidazo[4,5-b]pyridine derivatives as thromboxane A2 receptor antagonists have been studied, demonstrating the importance of the substituents on the core structure for biological activity . The conformational properties of related molecules, such as thiadiazol-pyrrolidin-2-ol bearing species, have been shown to be influenced by intramolecular hydrogen bonding .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves a cyclization reaction, and these compounds have shown interesting antimicrobial activity . The reactivity of benzimidazole derivatives with metal ions has also been explored, leading to the formation of mixed ligand metal-complexes with potential for various applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The synthesis of linear pyridinoimidazo[1,2-a]pyridine and pyrroloimidazo[1,2-a]pyridine cores from 2-amino-4-methyl-5-nitropyridine demonstrates the potential for creating diverse structures with different properties . The antimicrobial activities of some 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives have been examined, showing notable activity against various strains . The synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzimidazoles and their pharmacological activity further illustrate the importance of the physical and chemical properties of these compounds . Lastly, the antibacterial activity of 1-(pyridine-3-methyl) 2-ethylbenzimidazole against different bacteria and fungi has been reported, although it showed no significant activity against Escherichia coli and Staphylococcus aureus .
Future Directions
The pyrrolidine ring, a key component of “1-Methyl-2-pyrrolidin-2-ylbenzimidazole”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-methyl-2-pyrrolidin-2-ylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-3,5,7,10,13H,4,6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOLXYNYYMDFQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-pyrrolidin-2-ylbenzimidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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